![molecular formula C28H24BrNO2 B2528399 2-(4-Bromophenyl)-1-(4-ethoxyphenyl)-6-phenyl-5,6,7-trihydroindol-4-one CAS No. 1023488-75-6](/img/structure/B2528399.png)
2-(4-Bromophenyl)-1-(4-ethoxyphenyl)-6-phenyl-5,6,7-trihydroindol-4-one
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Description
2-(4-Bromophenyl)-1-(4-ethoxyphenyl)-6-phenyl-5,6,7-trihydroindol-4-one, also known as 4-bromo-2-hydroxy-N-ethoxybenzylideneindoline, is a chemical compound that is used in scientific research as a tool to study the effects of certain drugs. The compound has a molecular weight of 368.3 g/mol, and is a white crystalline solid with a melting point of 142-144 °C. It is insoluble in water, but soluble in ethanol, methanol, and acetone.
Scientific Research Applications
Polymorphism and Mechanical Properties
The compound exists in three polymorphs, each with distinct crystal structures and mechanical behaviors . These polymorphs—elastic, brittle, and plastic—differ in their intermolecular interactions and packing arrangements. Understanding these variations is crucial for designing materials with specific mechanical properties. Here’s a brief overview:
Co-crystal Formation
Recent research revealed that one of the reported polymorphs, “Form III,” is not a true polymorph but a co-crystal. It contains approximately 25% of our compound and likely 75% of another compound, 4-bromophenyl 4-nitrobenzoate . Co-crystals play a vital role in drug formulation, as they can enhance solubility, stability, and bioavailability.
Surface Chemistry and Self-Assembly
The compound’s molecular architecture is sensitive to the underlying metallic surfaces. Researchers have observed various self-assembled structures, including Kagome networks, coordinated/covalent dimers, and branched coordination chains. These architectures arise from interactions with metal surfaces, making this compound relevant for surface chemistry studies .
properties
IUPAC Name |
2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24BrNO2/c1-2-32-24-14-12-23(13-15-24)30-26(20-8-10-22(29)11-9-20)18-25-27(30)16-21(17-28(25)31)19-6-4-3-5-7-19/h3-15,18,21H,2,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANHNGTUQSAUAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=C(C=C4)Br)C(=O)CC(C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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